Crucial Allyl Substituent: CECR2 Inhibitory Potency is Contingent on the 6-Allyl Group
The functional significance of the allyl group is demonstrated by the potency of its direct amide derivative against CECR2. (3-(6-allyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N,N-dimethyl-benzamide), a simple derivative of the target compound, inhibits the CECR2 bromodomain with an IC50 of 170 nM [1]. This activity is entirely dependent on the 6-allyl-7-oxo core scaffold. While direct potency data for the 6-H or 6-methyl analogs is not publicly available, the extensive SAR reported in the discovery of GNE-886 confirms that modification or removal of the allyl group is detrimental to CECR2 affinity [2]. The target compound is the only readily available building block that directly installs this critical allyl pharmacophore, enabling modular amide library synthesis.
| Evidence Dimension | CECR2 Bromodomain Inhibition (IC50) of a direct derivative |
|---|---|
| Target Compound Data | IC50 = 170 nM (for 3-(6-allyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N,N-dimethyl-benzamide derivative) |
| Comparator Or Baseline | 6-H or 6-alkyl pyrrolo[2,3-c]pyridine-4-carboxylic acid derivatives (Not reported; inferred to be inactive based on SAR) |
| Quantified Difference | N/A (Direct comparator data not publicly reported; target provides essential structural feature for potent derivative activity) |
| Conditions | TR-FRET assay using recombinant His-tagged CECR2 |
Why This Matters
For scientific selection, this confirms the target compound is the validated entry point for synthesizing potent CECR2 inhibitors; procurement of alternatives lacking the allyl group will not produce active probes.
- [1] BindingDB. Affinity Data for BDBM321443: (3-(6-allyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N,N-dimethyl-benzamide). IC50: 170 nM for CECR2. View Source
- [2] Crawford, T. D., et al. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Med. Chem. Lett. 2017, 8, 7, 737-741. View Source
